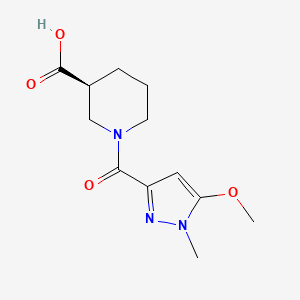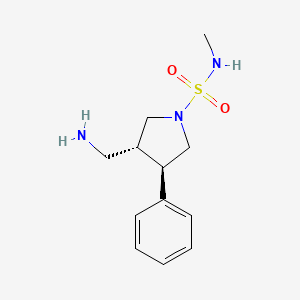![molecular formula C10H12ClN3O2 B6645212 2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6645212.png)
2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid, also known as CPPAAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPAAC is a derivative of pyrazine and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid is not fully understood. However, it has been proposed that this compound may act as an agonist at the GABA-A receptor, which is involved in the regulation of neuronal excitability. This compound may also act on other neurotransmitter systems, including the serotonin and dopamine systems.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce seizure activity, decrease pain sensitivity, and reduce inflammation. This compound has also been shown to have anxiolytic and antidepressant effects. Additionally, this compound has been shown to have a low toxicity profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid has several advantages for lab experiments, including its high yield and low toxicity profile. However, this compound is a relatively new compound and has not been extensively studied in humans. Therefore, its safety and efficacy in humans are not fully understood. Additionally, this compound may have off-target effects, which could limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid. One area of interest is the development of new synthetic methods to improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Further studies are also needed to determine the safety and efficacy of this compound in humans. Finally, the potential use of this compound in combination with other drugs for the treatment of various neurological and psychiatric disorders should be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its potential use as an anticonvulsant, antinociceptive, and anti-inflammatory agent. This compound has several advantages for lab experiments, including its high yield and low toxicity profile. However, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid has been synthesized using various methods, including the reaction of 6-chloropyrazine-2-carboxylic acid with cyclopropylmethylamine in the presence of coupling agents such as EDCI or DIC. Another method involves the reaction of 6-chloropyrazine-2-carboxylic acid with cyclopropylmethylamine in the presence of a base such as triethylamine. The yield of this compound using these methods ranges from 60-80%.
Aplicaciones Científicas De Investigación
2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid has been studied for its potential therapeutic applications, including its use as an anticonvulsant, antinociceptive, and anti-inflammatory agent. This compound has been shown to exhibit anticonvulsant activity in animal models of epilepsy. It has also been shown to reduce pain in animal models of neuropathic pain and inflammation. Additionally, this compound has been studied for its potential use in treating depression and anxiety disorders.
Propiedades
IUPAC Name |
2-[(6-chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c11-8-3-12-4-9(13-8)14(6-10(15)16)5-7-1-2-7/h3-4,7H,1-2,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXUGABGFRFEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)C2=CN=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylamino]pyrimidine-4-carbonitrile](/img/structure/B6645144.png)
![Tert-butyl 3,3-dimethyl-4-[(1-methylpiperidin-4-yl)methylamino]piperidine-1-carboxylate](/img/structure/B6645150.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine](/img/structure/B6645157.png)



![N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B6645192.png)

![2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B6645210.png)
![2-[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-2-yl]cyclohexan-1-ol](/img/structure/B6645213.png)
![2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B6645219.png)
![2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B6645223.png)

